molecular formula C12H14ClNO2 B15210777 3-(4-Chlorophenyl)-2,4,4-trimethyl-1,2-oxazolidin-5-one CAS No. 33934-07-5

3-(4-Chlorophenyl)-2,4,4-trimethyl-1,2-oxazolidin-5-one

Cat. No.: B15210777
CAS No.: 33934-07-5
M. Wt: 239.70 g/mol
InChI Key: ADJZSUBRDSBASS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one is a synthetic organic compound characterized by the presence of a chlorophenyl group attached to an isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one typically involves the reaction of 4-chlorobenzaldehyde with 2,4,4-trimethyl-3-oxazolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as methanol or ethanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one is unique due to its isoxazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

33934-07-5

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,4,4-trimethyl-1,2-oxazolidin-5-one

InChI

InChI=1S/C12H14ClNO2/c1-12(2)10(14(3)16-11(12)15)8-4-6-9(13)7-5-8/h4-7,10H,1-3H3

InChI Key

ADJZSUBRDSBASS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(OC1=O)C)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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